Validamycin D

Descripción general

Descripción

Synthesis Analysis

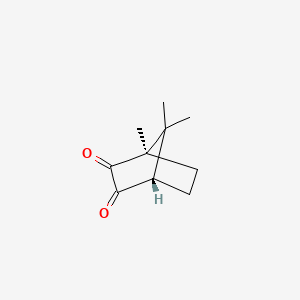

The synthesis of Validamycin D, along with its analogs Validamycins C and F, has been achieved through detailed synthetic pathways. A critical step in the synthesis involves the use of a blocked derivative of (+)-validoxylamine A. The synthesis process includes condensation with glycosyl donor, followed by deprotection and acetylation to obtain the fully synthesized molecules (Miyamoto & Ogawa, 1991).

Molecular Structure Analysis

The molecular structure of Validamycin D and its relatives is characterized by a unique assembly of sugar units. These compounds are known for their cyclic structure, which is crucial for their biological activity. The molecular synthesis and structural elucidation studies have significantly contributed to understanding the complex architecture of these molecules and their mechanism of action at the molecular level.

Chemical Reactions and Properties

Validamycin D undergoes various chemical reactions, including glycosylation, deprotection, and acetylation, as part of its synthesis process. These reactions are critical for constructing the validamycin core structure and attaching sugar units to form the active compound. The chemical properties of Validamycin D are closely linked to its structure, contributing to its stability and reactivity under different conditions.

Physical Properties Analysis

The physical properties of Validamycin D, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition. These properties are essential for determining the compound's suitability for different applications, including its formulation into agricultural products. The synthesis and purification methods directly impact the physical characteristics of the final product.

Chemical Properties Analysis

The chemical properties of Validamycin D, including its reactivity with other compounds and stability under various conditions, are key to its function as a bioactive molecule. These properties are determined by the functional groups present in its structure and the spatial arrangement of its molecular components. Understanding these properties is crucial for exploring its potential uses in industry and environmental management.

- Miyamoto, Y., & Ogawa, S. (1991). Synthetic studies on antibiotic validamycins. Part 14. Total synthesis of (+)-validamycins C, D and F. Journal of The Chemical Society-perkin Transactions 1. (source)

Aplicaciones Científicas De Investigación

Insect Pest Control : Validamycin effectively inhibits trehalase activity and chitin synthesis in insects like Diaphorina citri, causing abnormal phenotypes and offering a potential method for pest control (Yu et al., 2020).

Plant Disease Management : It is used to control Fusarium head blight in crops by inhibiting mycotoxin biosynthesis and inducing host resistance (Li et al., 2019).

Biosynthesis Study : Research on the gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus offers insights into its production and potential genetic modifications for enhanced effectiveness (Yu et al., 2005).

Validamycin Derivatives and Production Improvement : Studies focus on cloning and expression techniques to improve the production of validamycin and its derivatives, which are crucial for agricultural applications (Fan et al., 2013).

Antifungal and Antimicrobial Properties : Validamycin shows moderate antifungal activity and is used as an antifungal agent in agriculture. It also has properties that can be harnessed to create new antifungal-related compounds (Xu et al., 2009).

Environmental Impact and Bio-safety : Assessments of validamycin on agro-ecosystems, including its effects on soil microbial biomass, have been conducted to ensure its safe and sustainable use in agriculture (Qian et al., 2007).

Optimization of Production Processes : Research on nitrogen concentration and fermentation conditions has been conducted to optimize the production of validamycin, enhancing its efficiency and yield (Wei et al., 2012).

Mecanismo De Acción

Target of Action

Validamycin D, like its analog Validamycin A, primarily targets trehalase , an enzyme found in both insects and fungi . Trehalase plays a crucial role in the hydrolysis of trehalose, a type of sugar that serves as an energy storage molecule . In the pathogenic fungus Rhizoctonia cerealis, six trehalase genes were identified, including one neutral trehalase and five acidic trehalase genes .

Mode of Action

Validamycin D inhibits the activity of trehalase . It is structurally similar to trehalose, allowing it to act as a competitive inhibitor for trehalase . This inhibition disrupts the normal metabolic processes of the organism, particularly those that rely on the breakdown of trehalose for energy .

Biochemical Pathways

The inhibition of trehalase by Validamycin D affects several biochemical pathways. Transcriptome analysis revealed that treatment with validamycin downregulated genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in R. cerealis . KEGG pathway analysis further showed that validamycin affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .

Pharmacokinetics

It is known that validamycin a, a closely related compound, can be used to control fusarium head blight (fhb) and inhibit don contamination . More research is needed to fully understand the ADME properties of Validamycin D and their impact on its bioavailability.

Result of Action

The primary result of Validamycin D’s action is the suppression of fungal growth and pesticidal effects . By inhibiting trehalase activity and affecting the ribosome synthesis and MAPK pathways of R. cerealis, Validamycin D leads to the suppression of fungal growth .

Action Environment

Validamycin D is most effective against soil-borne diseases . It is safe for crops and the environment and suitable for Integrated Pest Management (IPM) . The use of wastewater in the fermentation medium for Validamycin D production has been shown to reduce production costs, demonstrating the influence of environmental factors on the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

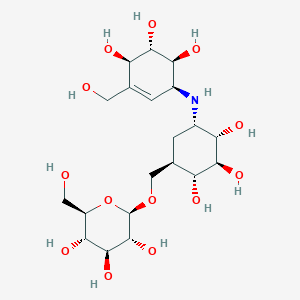

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSEJASWWCMOA-VLWZCVIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Validamycin D | |

CAS RN |

12650-67-8 | |

| Record name | Validamycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does Validamycin D interact with its target and what are the downstream effects?

A: Validamycin D is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for Validamycin D is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, Validamycin D prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []

Q2: What is the relationship between the structure of Validamycin D and its activity compared to other Validamycins?

A: Validamycin D shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. Validamycin D possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in Validamycin D. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)